molecular formula C18H20N2O2 B4992079 N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide

N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide

Cat. No.: B4992079
M. Wt: 296.4 g/mol
InChI Key: SMYCHDLIOCMJAH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N’-(2-phenylethyl)ethanediamide is an organic compound that belongs to the class of ethanediamides This compound is characterized by the presence of a 3,4-dimethylphenyl group and a 2-phenylethyl group attached to the ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N’-(2-phenylethyl)ethanediamide typically involves the reaction of 3,4-dimethylphenylamine with 2-phenylethylamine in the presence of ethanediamide. The reaction is usually carried out under controlled conditions, such as a specific temperature range and pH, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-dimethylphenyl)-N’-(2-phenylethyl)ethanediamide may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N’-(2-phenylethyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N’-(2-phenylethyl)ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug development.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-N’-(2-phenylethyl)ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-N’-(2-phenylethyl)ethanediamide: is similar to other ethanediamides with different substituents on the phenyl and ethyl groups.

    N-(3,4-dimethylphenyl)-N’-(2-phenylethyl)ethanediamide: can be compared to compounds like N-(3,4-dimethylphenyl)-N’-(2-methylphenyl)ethanediamide or N-(3,4-dimethylphenyl)-N’-(2-ethylphenyl)ethanediamide.

Uniqueness

The uniqueness of N-(3,4-dimethylphenyl)-N’-(2-phenylethyl)ethanediamide lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-8-9-16(12-14(13)2)20-18(22)17(21)19-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYCHDLIOCMJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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